molecular formula C11H19NO4 B1429570 Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI) CAS No. 885498-49-7

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)

カタログ番号: B1429570
CAS番号: 885498-49-7
分子量: 229.27 g/mol
InChIキー: PURZULSTVLZMPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI) is a protected carbamate derivative characterized by a tetrahydropyran ring substituted with a formyl group at the 4-position. The 1,1-dimethylethyl (tert-butyl) ester group provides steric protection to the carbamate functionality, enhancing stability during synthetic processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-formyltetrahydro-2H-pyran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and the control of reaction conditions can improve the efficiency and reproducibility of the process. The purification of the product can be achieved through crystallization or distillation, depending on the physical properties of the compound.

化学反応の分析

Types of Reactions

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form carbamates or urethanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: 4-carboxytetrahydro-2H-pyran-4-yl carbamate.

    Reduction: 4-hydroxytetrahydro-2H-pyran-4-yl carbamate.

    Substitution: Various carbamates or urethanes depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester serves as a valuable building block in organic synthesis. Its structure allows for further functionalization through oxidation or reduction reactions. The compound can undergo various chemical reactions:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to a hydroxyl group.
  • Substitution : The ester group can participate in nucleophilic substitution reactions, forming carbamates or urethanes.

Biological Research

This compound has garnered interest due to its potential biological activity. Carbamates are known inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is significant in studying neurological disorders such as Alzheimer's disease and Parkinson's disease .

Pharmaceutical Development

Carbamic acid derivatives are often investigated for their potential as prodrugs. Prodrugs are chemically modified drugs that become pharmacologically active upon metabolic conversion. The unique properties of this carbamate make it suitable for improving the pharmacokinetic profiles of active pharmaceutical ingredients .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and coatings. Its ability to act as a cross-linking agent enhances the mechanical properties of materials, making it valuable in manufacturing processes.

Case Study 1: Neurological Disorders

Research has indicated that compounds similar to carbamic acid esters exhibit potential therapeutic effects in treating neurological disorders. For example, studies have shown that these compounds can modulate neurotransmitter levels and may help alleviate symptoms associated with cognitive deficits in conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Case Study 2: Synthesis of Complex Molecules

A study involving the synthesis of complex molecules utilized carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester as an intermediate. The synthesis involved reacting this compound with various nucleophiles to generate new derivatives with enhanced biological activities .

作用機序

The mechanism of action of carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogues.

Table 1: Key Properties of Carbamic Acid Derivatives

Compound Name (9CI) Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester 4-Formyltetrahydro-2H-pyran-4-yl Inferred: C₁₂H₁₉NO₄ Inferred: ~241.29 Contains a formyl group on a tetrahydropyran ring; likely used in stereoselective syntheses.
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester 1,2,3,4-Tetrahydro-8-quinolinyl C₁₄H₂₀N₂O₂ 248.32 Higher aromaticity due to quinoline ring; classified as acutely toxic (GHS Category 4) and irritant.
Carbamic acid, [2-[[5-(2-fluorobenzoyl)-4-pyridazinyl]amino]-2-oxoethyl]-, 1,1-dimethylethyl ester Fluorobenzoyl-pyridazinyl C₁₈H₁₉FN₄O₄ 374.37 Contains fluorinated aromatic group; increased molecular weight and potential for hydrogen bonding.
Carbamic acid, (3-methyl-4H-1,2,4-triazol-4-yl)-, 1,1-dimethylethyl ester 3-Methyl-1,2,4-triazol-4-yl C₈H₁₄N₄O₂ 198.22 Heterocyclic triazole substituent; compact structure with lower molecular weight.
Carbamic acid, (2-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester 2-Cyano-4-pyridinyl C₁₁H₁₃N₃O₂ 219.24 Cyano group enhances polarity; moderate logP (1.5) suggests balanced lipophilicity.
Carbamic acid, (4-amino-2-butenyl)-, 1,1-dimethylethyl ester (E-isomer) 4-Amino-2-butenyl C₉H₁₈N₂O₂ 186.25 Unsaturated butenyl chain with amino group; used in peptide synthesis as a building block.

Structural and Functional Differences

  • Substituent Effects: Target Compound: The tetrahydropyran ring with a formyl group offers a rigid, oxygen-containing scaffold, ideal for targeting enzymes or receptors requiring hydrogen-bonding interactions. Quinolinyl Analog (C₁₄H₂₀N₂O₂): The fused aromatic system (quinoline) increases planar rigidity and may enhance binding to hydrophobic pockets in proteins. However, it also introduces higher toxicity risks (acute oral toxicity, Category 4) . Fluorobenzoyl-Pyridazinyl Derivative (C₁₈H₁₉FN₄O₄): Fluorination improves metabolic stability and bioavailability, while the pyridazine ring contributes to π-π stacking interactions.
  • Physicochemical Properties: The cyano-pyridinyl derivative (C₁₁H₁₃N₃O₂) has a lower molecular weight (219.24 g/mol) and higher polarity (PSA = 75 Ų) compared to the target compound, making it more water-soluble . Amino-Butenyl Ester (C₉H₁₈N₂O₂): The presence of an amino group and double bond allows for further functionalization, such as conjugation or cyclization reactions .
  • Synthetic Utility: Compounds like the quinolinyl derivative require stringent safety protocols due to their irritant properties (skin corrosion/irritation, Category 2) . The target compound’s tetrahydropyran core is synthetically versatile, similar to intermediates used in asymmetric reductions (e.g., sodium borohydride-mediated stereoselective synthesis of nitroalcohols) .

生物活性

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI), is a carbamate compound characterized by its unique molecular structure, which includes a tetrahydropyran ring and a formyl group. This compound is of interest in various fields such as organic synthesis, pharmacology, and materials science due to its potential biological activity and chemical reactivity.

  • Chemical Formula : C11H19NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 885498-49-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-formyltetrahydro-2H-pyran with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis, followed by purification through column chromatography.

Carbamic acid derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is particularly relevant in the context of neurological disorders where cholinergic signaling is disrupted.

Potential Therapeutic Applications

Research indicates that carbamate compounds may have applications in treating various conditions due to their biological activity:

  • Neurological Disorders : Due to their acetylcholinesterase inhibition properties, these compounds are being studied for their potential in treating Alzheimer's disease and other cognitive disorders.
  • Anti-inflammatory Effects : Some studies suggest that carbamate derivatives may exhibit anti-inflammatory properties, making them candidates for further research in inflammatory diseases .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • In a study examining the neuroprotective effects of carbamate derivatives, it was found that certain compounds could significantly reduce neuronal cell death in models of oxidative stress. This suggests potential therapeutic roles in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Research has shown that some carbamate esters possess antimicrobial properties against various pathogens. These findings open avenues for developing new antimicrobial agents based on this chemical structure .
  • G Protein-Coupled Receptor Modulation :
    • A patent describes the use of carbamate derivatives as modulators of G protein-coupled receptors (GPCRs), which are critical targets in drug development for numerous diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with other carbamates can be insightful:

Compound NameMechanism of ActionTherapeutic Use
Carbamic acid, methyl esterAcetylcholinesterase inhibitionAlzheimer's disease
Carbamic acid, phenyl esterAntimicrobial propertiesInfection treatment
Carbamic acid, (4-formyltetrahydro-2H-pyran)Neuroprotective effects and GPCR modulationNeurological disorders

Q & A

Q. Basic: What synthetic routes are recommended for preparing this compound, and how can enantiomeric purity be optimized?

Methodological Answer:
Stereoselective synthesis of carbamate esters often involves protecting group strategies and asymmetric reduction. For example, sodium borohydride in a halogenated solvent/alcohol mixture at low temperatures (-15°C to 0°C) has been used to achieve >99% chiral purity in structurally similar compounds . Key steps include:

  • Protection of the amino group with a tert-butyl carbamate (Boc) moiety to prevent side reactions.
  • Asymmetric reduction of ketone intermediates using chiral catalysts or controlled reaction conditions.
  • Purification via column chromatography or recrystallization to isolate enantiomers.

Table 1: Example Reaction Parameters from Analogous Syntheses

ParameterConditionReference
Reducing AgentSodium borohydride
Solvent SystemDichloromethane/Methanol (3:1)
Temperature-15°C to 0°C
Chiral Purity Achieved>99%

Q. Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry and functional groups. For example, 1^1H NMR can resolve the formyl proton (δ 9.5–10.0 ppm) and tetrahydro-2H-pyran signals (δ 3.5–4.5 ppm). 13^{13}C NMR verifies the tert-butyl group (δ 28–30 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+^+ for C13_{13}H21_{21}NO4_4: 256.1543) .
  • Chiral HPLC : Assess enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

Table 2: Key Physicochemical Properties from Analogous Compounds

PropertyValue (Example)Reference
Molecular Weight211.26 g/mol
XlogP1.2
Topological Polar SA55.4 Ų
Hydrogen Bond Donors1

Q. Advanced: How can computational models predict reactivity and guide experimental design?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model conformational flexibility of the tetrahydro-2H-pyran ring and formyl group interactions.
  • Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and transition states for reduction steps .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability (e.g., high XlogP suggests lipophilicity) and metabolic pathways .

Key Insight: The compound’s polar surface area (55.4 Ų) and XlogP (1.2) suggest moderate permeability, aligning with Rule of Five guidelines for drug-like molecules .

Q. Advanced: How to resolve contradictions in reported stability data under varying conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • HPLC-MS Analysis : Detect degradation products (e.g., hydrolysis of the carbamate ester to form free amine and CO2_2) .
  • Controlled Storage : Use inert atmospheres (N2_2) and desiccants to mitigate moisture-induced decomposition .

Table 3: Hazard Data from Analogous Compounds

Hazard CategoryGHS ClassificationReference
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
Ocular IrritationCategory 2A

Q. Advanced: What catalytic systems improve synthetic yield and selectivity?

Methodological Answer:

  • Organocatalysts : Proline-derived catalysts for asymmetric Mannich reactions to construct the tetrahydro-2H-pyran core.
  • Metal Catalysts : Palladium-mediated cross-coupling for formyl group introduction .
  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Key Consideration: Optimize solvent polarity (e.g., THF vs. DMF) to balance reaction rate and enantioselectivity .

特性

IUPAC Name

tert-butyl N-(4-formyloxan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURZULSTVLZMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The toluene solution of diisobutylaluminum hydride (72.3 mL, 73.0 mmol) was dropped in the dehydrated toluene (50 mL) solution of methyl 4-t-butoxycarbonylamino-tetrahydro-pyran-4-carboxylate (4.74 g, 18.3 mmol) which had been obtained in 1) at −78° C. for 1 hour. After the reaction mixture had been stirred at the same temperature for 20 minutes, saturated aqueous ammonium chloride solution (20 mL) was dropped in 10 minutes and the mixture was stirred at room temperature for 15 minutes. Then, methanol (3 mL) was added and the mixture was further stirred at room temperature for 20 minutes. The precipitated insoluble matter was removed by filtration with Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with water and saturated saline in order, and then dried with anhydrous magnesium sulfate. The crude product was refined with silica gel column chromatography (the ethyl acetate-hexane solution of 3:7 to 1:0 in mixing ratio) to give the desired product of colorless oily matter (2.00 g) and N-t-butyl-(4-hydroxymethyl-tetrahydro-pyran-4-yl)-carbamate (1.32 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Anhydrous dimethyl sulfoxide (3.0 mL, 42.2 mmol) was added to a −65° C. solution of oxalyl chloride (2.0 mL, 22.9 mmol) in anhydrous dichloromethane (100 mL) and allowed to stir at −65° C. under N2 blanket for 3 minutes, after which time a solution of (4-hydroxymethyl-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester (4.89 g, 21.1 mmol) in anhydrous dichloromethane (25 mL) was added. When 25 minutes had elapsed, triethylamine (14.7 mL, 105.5 mmol) was added and the reaction solution allowed to stir for a further 20 minutes at −65° C.; then the cold bath was removed and the reaction warmed to ambient temperature, washed with saturated aqueous sodium chloride (500 mL), dried (MgSO4), and evaporated to afford 4.48 g of clear yellow viscous liquid which was used without further purification. LRMS (ESI) m/z 230.2 [(M+H)+, calcd for C11H20NO4230.3].
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
14.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 2
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 3
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 4
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 5
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 6
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。